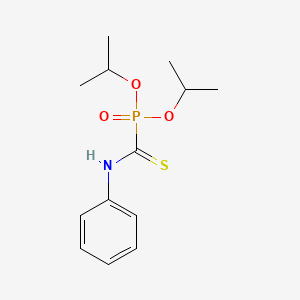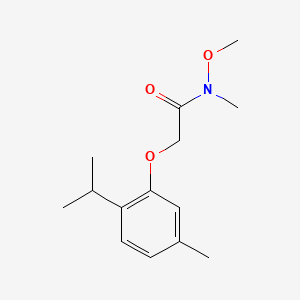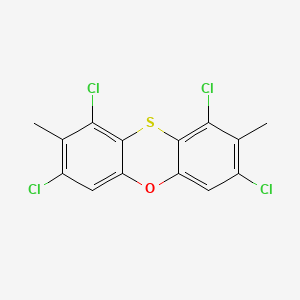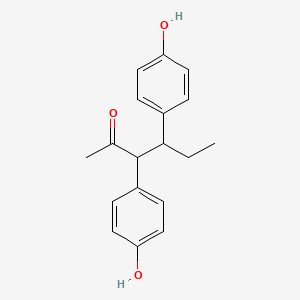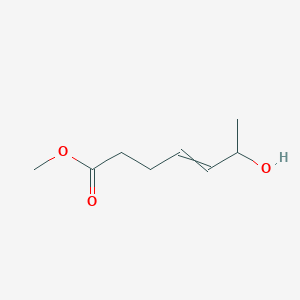
Methyl 6-hydroxyhept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-hydroxyhept-4-enoate is an organic compound with the molecular formula C8H14O3 It is an ester derived from heptenoic acid and methanol, featuring a hydroxyl group on the sixth carbon and a double bond between the fourth and fifth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxyhept-4-enoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxyhept-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-hydroxyhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Methyl 6-oxohept-4-enoate or methyl 6-formylhept-4-enoate.
Reduction: Methyl 6-hydroxyheptanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxyhept-4-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine: Research into its potential as a prodrug or as a building block for drug synthesis is ongoing.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl 6-hydroxyhept-4-enoate largely depends on its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The double bond provides a site for addition reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Methyl 6-hydroxyheptanoate: Lacks the double bond, making it less reactive in certain types of addition reactions.
Methyl 4-hydroxyhept-4-enoate:
Methyl 6-oxohept-4-enoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness: Methyl 6-hydroxyhept-4-enoate is unique due to the presence of both a hydroxyl group and a double bond, providing a combination of reactivity and versatility that is not found in many similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
105762-40-1 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 6-hydroxyhept-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3,5,7,9H,4,6H2,1-2H3 |
Clave InChI |
YUWLDNZUKAFKCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CCCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


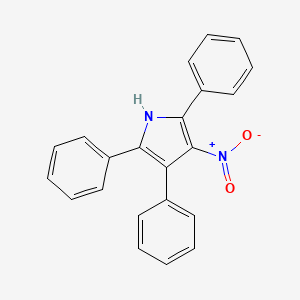

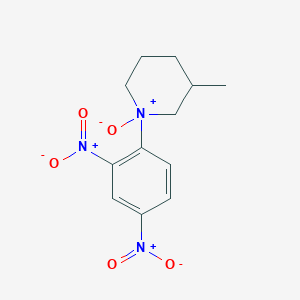
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
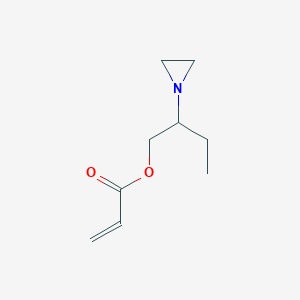
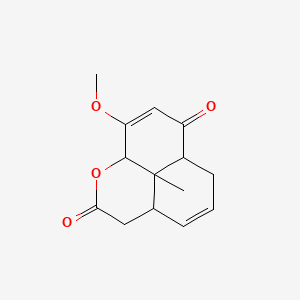
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

